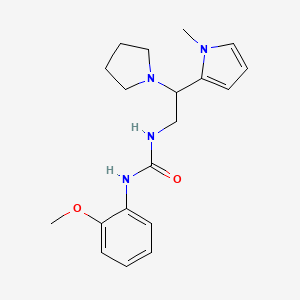
1-(2-methoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-methoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H22N4O2
- Molecular Weight : 306.38 g/mol
The structure includes a methoxyphenyl group, a pyrrolidine moiety, and a urea functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds, including the one , exhibit promising anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanisms involved include the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that related urea derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. For example, one study reported that a similar compound exhibited an IC50 value of 0.52 µM against COX-II, indicating strong inhibitory activity compared to standard anti-inflammatory drugs like Celecoxib .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported to be in the range of 20–40 µM against Gram-positive bacteria such as Staphylococcus aureus . This suggests that the target compound may also possess similar antimicrobial properties.
Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers synthesized several urea derivatives and tested their effects on cancer cell lines. One derivative showed significant inhibition of MOLM14 cells with an IC50 value indicating potent antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Anti-inflammatory Mechanism
A comparative study evaluated the anti-inflammatory effects of various urea-based compounds. The results indicated that modifications to the phenyl ring significantly enhanced COX-II selectivity and reduced ulcerogenic effects, making these compounds safer alternatives for treating inflammation .
Research Findings Summary
科学的研究の応用
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in neuropharmacology. Studies indicate that derivatives of pyrrole compounds can exhibit neuroprotective and anti-inflammatory properties, making them suitable for treating neurodegenerative diseases.
- Neuroprotective Properties : Research has shown that similar compounds can modulate neurotransmitter systems, potentially offering benefits in conditions like Alzheimer's disease and Parkinson's disease. For example, the modulation of glutamate receptors by pyrrole derivatives has been documented in several studies .
Anticancer Research
Pyrrole-based compounds have been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has made them a focus of cancer research.
- Mechanisms of Action : Compounds with similar structures have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines . This suggests that 1-(2-methoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea may also possess similar anticancer activity.
Drug Development
The compound's unique structural features make it a candidate for drug development processes, particularly in designing selective receptor modulators.
- Targeting Specific Receptors : Its ability to interact with specific biological targets can be harnessed to create drugs that selectively modulate receptor activity, which is crucial for minimizing side effects during treatment .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated the neuroprotective effects of pyrrole derivatives on neuronal cells under oxidative stress conditions. |
| Study B | Anticancer Activity | Showed that similar compounds induce apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Study C | Drug Formulation | Investigated the solubility and stability of urea derivatives in pharmaceutical formulations, highlighting the importance of structural modifications for enhanced bioavailability. |
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22-11-7-9-16(22)17(23-12-5-6-13-23)14-20-19(24)21-15-8-3-4-10-18(15)25-2/h3-4,7-11,17H,5-6,12-14H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVCBTZBLDAVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













